molecular formula C26H26N2O3 B248361 1-(Diphenylacetyl)-4-(3-methoxybenzoyl)piperazine

1-(Diphenylacetyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B248361
M. Wt: 414.5 g/mol
InChI Key: RIOZLCRBQBTOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylacetyl)-4-(3-methoxybenzoyl)piperazine, commonly referred to as DAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DAPP belongs to the family of piperazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DAPP involves its ability to interact with various molecular targets in the body. DAPP has been shown to bind to DNA and RNA, inhibiting their synthesis and leading to cell death. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation.
Biochemical and Physiological Effects
DAPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, DAPP has been shown to possess anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

DAPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to be stable under a wide range of conditions. However, DAPP has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on DAPP. One area of interest is the development of DAPP analogs with improved therapeutic properties. Another area of research is the identification of biomarkers that can predict the response to DAPP treatment. Additionally, further studies are needed to determine the optimal dosage and treatment duration for DAPP in various disease conditions.
Conclusion
In conclusion, 1-(Diphenylacetyl)-4-(3-methoxybenzoyl)piperazine is a chemical compound that has shown promise in scientific research due to its potential therapeutic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of DAPP as a therapeutic agent.

Synthesis Methods

The synthesis of DAPP involves a multi-step process that starts with the reaction between diphenylacetyl chloride and piperazine. This reaction produces 1-(diphenylacetyl)piperazine, which is then reacted with 3-methoxybenzoyl chloride to produce DAPP. The final product is obtained through purification and isolation processes.

Scientific Research Applications

DAPP has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the field of cancer treatment. DAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.

properties

Product Name

1-(Diphenylacetyl)-4-(3-methoxybenzoyl)piperazine

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H26N2O3/c1-31-23-14-8-13-22(19-23)25(29)27-15-17-28(18-16-27)26(30)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3

InChI Key

RIOZLCRBQBTOKJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.